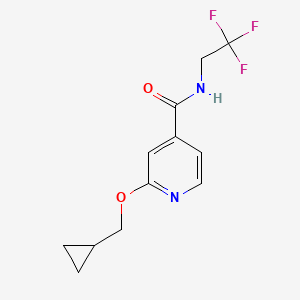
2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide, also known as CPI-1205, is a small molecule inhibitor that targets the histone methyltransferase enzyme EZH2. EZH2 is an epigenetic regulator that plays a crucial role in the development and progression of various types of cancer. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of solid tumors and lymphomas.
作用机制
EZH2 is a histone methyltransferase that catalyzes the methylation of lysine 27 on histone H3. This modification is associated with gene silencing and plays a crucial role in the regulation of gene expression. 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide inhibits the activity of EZH2, leading to a decrease in histone methylation and the reactivation of tumor suppressor genes. This results in the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects
2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide has been shown to have several biochemical and physiological effects. It inhibits the activity of EZH2, leading to a decrease in histone methylation and the reactivation of tumor suppressor genes. This results in the inhibition of tumor growth and metastasis. 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells. Additionally, 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide has been shown to enhance the immune response against cancer cells, making them more susceptible to immune-mediated destruction.
实验室实验的优点和局限性
One of the main advantages of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide is its specificity for EZH2. This allows for targeted inhibition of the enzyme without affecting other histone methyltransferases. Additionally, 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide has shown potent antitumor activity in preclinical models of cancer. However, one of the limitations of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, the optimal dosing and administration schedule for 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide in humans are not yet known.
未来方向
There are several future directions for the development and application of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide. One potential direction is the combination of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide with other anticancer drugs, such as immune checkpoint inhibitors or chemotherapy agents. This could enhance the antitumor activity of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide and improve patient outcomes. Another potential direction is the development of more potent and soluble analogs of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide. This could improve the pharmacokinetic properties of the drug and allow for more effective administration in vivo. Finally, the identification of biomarkers that predict response to 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide could help to identify patients who are most likely to benefit from the drug.
合成方法
The synthesis of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The process is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.
科学研究应用
2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various types of cancer, including prostate cancer, breast cancer, and lymphoma. 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide inhibits EZH2, which is overexpressed in many types of cancer and plays a critical role in tumor growth and metastasis.
属性
IUPAC Name |
2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)7-17-11(18)9-3-4-16-10(5-9)19-6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAXUMOUFDJFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

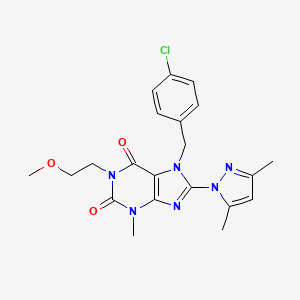
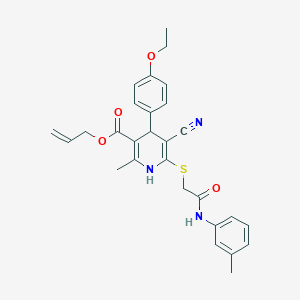
![3-Fluorosulfonyloxy-5-[(2-propan-2-yl-1,2,4-triazol-3-yl)carbamoyl]pyridine](/img/structure/B2932372.png)
![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2932374.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2932375.png)
![N-benzyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2932377.png)
![5,6-dimethyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2932380.png)
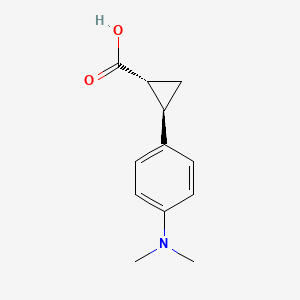
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2932385.png)
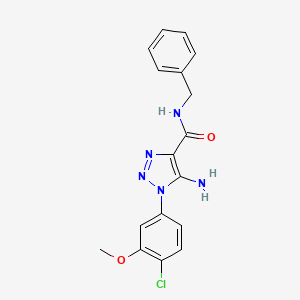

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2932388.png)
![2-Ethyl-6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2932389.png)
